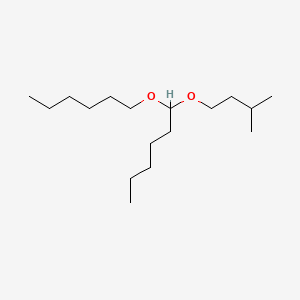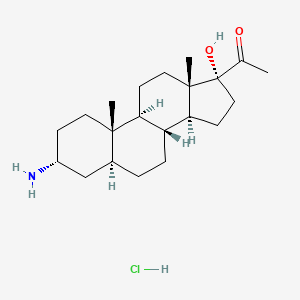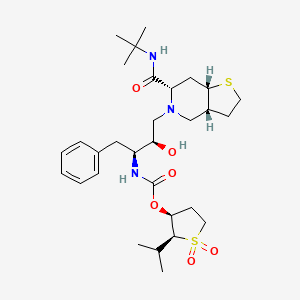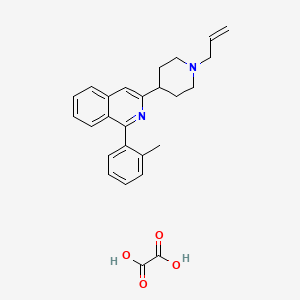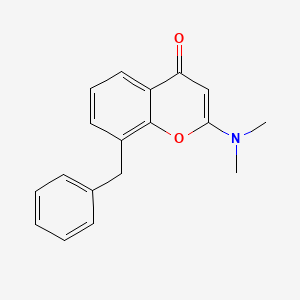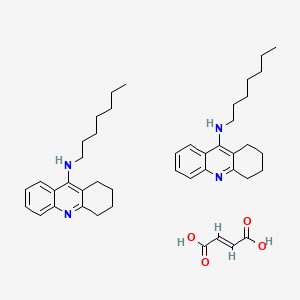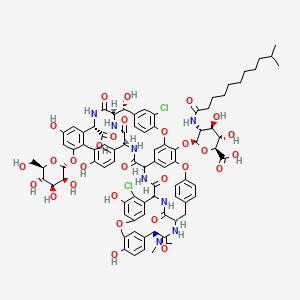
Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((10-methyl-1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15,N15-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic A-40926 B2 is a glycopeptide antibiotic produced by the actinomycete Nonomuraea gerenzanensis. It is structurally similar to teichoplanin and serves as the natural precursor to the semi-synthetic antibiotic dalbavancin . Glycopeptide antibiotics are crucial in treating severe infections caused by multidrug-resistant gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The production of Antibiotic A-40926 B2 involves the fermentation of Nonomuraea gerenzanensis in a defined minimal medium . Genetic manipulation of the dbv gene combined with classical medium optimization has been shown to improve the yield of A-40926 . The antibiotic can be isolated and purified using techniques such as centrifugation, filtration, and lyophilization .
Industrial Production Methods: Industrial production of Antibiotic A-40926 B2 typically involves large-scale fermentation processes. The optimization of fermentation conditions, including nutrient composition and environmental factors, is crucial for maximizing yield . Genetic engineering approaches are also employed to enhance the productivity of the producing strain .
Analyse Des Réactions Chimiques
Types of Reactions: Antibiotic A-40926 B2 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic to enhance its antimicrobial activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of Antibiotic A-40926 B2 include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of Antibiotic A-40926 B2 include derivatives with enhanced antimicrobial activity . These derivatives are often tested for their efficacy against various bacterial strains to identify potential new antibiotics.
Applications De Recherche Scientifique
Antibiotic A-40926 B2 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying glycopeptide antibiotics and their chemical modifications . In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cell walls . In medicine, it is a valuable tool for developing new antibiotics to combat multidrug-resistant infections . Industrially, it is produced on a large scale for use in clinical settings .
Mécanisme D'action
The mechanism of action of Antibiotic A-40926 B2 involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in the bacterial cell wall . This binding inhibits the transglycosylation and transpeptidation steps of cell wall synthesis, leading to cell lysis and death . The molecular targets of Antibiotic A-40926 B2 include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
Antibiotic A-40926 B2 is structurally similar to other glycopeptide antibiotics such as teichoplanin and vancomycin . it is unique in its ability to serve as a precursor to dalbavancin, a second-generation glycopeptide antibiotic with improved pharmacokinetic properties . Similar compounds include:
- Teichoplanin
- Vancomycin
- Dalbavancin
Antibiotic A-40926 B2 stands out due to its structural features and its role in the development of new antibiotics to combat resistant bacterial strains .
Propriétés
Formule moléculaire |
C84H90Cl2N8O29 |
|---|---|
Poids moléculaire |
1746.5 g/mol |
Nom IUPAC |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-22-(dimethylamino)-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C84H90Cl2N8O29/c1-34(2)11-9-7-5-6-8-10-12-57(100)88-65-69(103)71(105)74(82(115)116)123-83(65)122-73-54-27-39-28-55(73)119-51-22-17-38(25-46(51)85)67(101)64-79(111)92-63(81(113)114)44-29-40(96)30-53(120-84-72(106)70(104)68(102)56(33-95)121-84)58(44)43-24-36(15-20-48(43)97)60(76(108)93-64)89-77(109)61(39)90-78(110)62-45-31-42(32-50(99)59(45)86)118-52-26-37(16-21-49(52)98)66(94(3)4)80(112)87-47(75(107)91-62)23-35-13-18-41(117-54)19-14-35/h13-22,24-32,34,47,56,60-72,74,83-84,95-99,101-106H,5-12,23,33H2,1-4H3,(H,87,112)(H,88,100)(H,89,109)(H,90,110)(H,91,107)(H,92,111)(H,93,108)(H,113,114)(H,115,116)/t47-,56-,60-,61-,62+,63+,64+,65-,66+,67-,68-,69-,70+,71+,72+,74+,83-,84+/m1/s1 |
Clé InChI |
OJESFQPLDXJICV-VQIGTRRASA-N |
SMILES isomérique |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
SMILES canonique |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)N(C)C)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


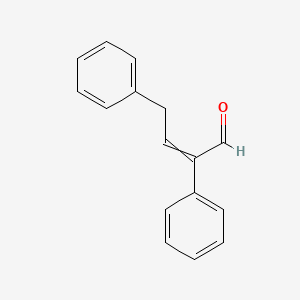

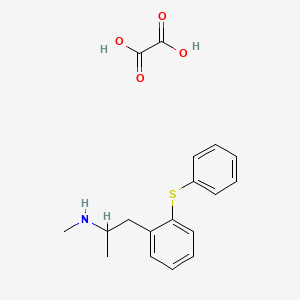
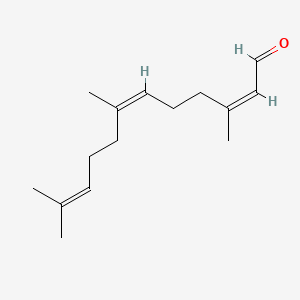
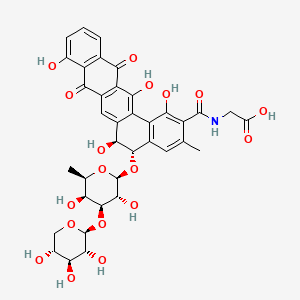
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

